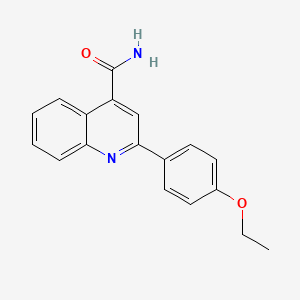

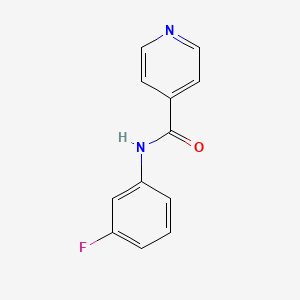

2-(4-ethoxyphenyl)-4-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxyphenyl)-4-quinolinecarboxamide is a compound of interest within the quinoline derivatives. Quinolines and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One notable approach is the reaction of arylimines with 2-substituted acrylates or acrylamides under specific catalysts and conditions, such as indium(III) chloride and microwave activation, which facilitates rapid synthesis with considerable yields (Dorothée Duvelleroy et al., 2005). Another method involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides, which were obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride (M. Uchida et al., 1995).

Molecular Structure Analysis

Quinoline derivatives can exhibit different polymorphic forms, as seen in compounds with strong diuretic properties where two polymorphic modifications were found. These structural differences can influence their physical properties and biological activity (S. Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and amination, to form new compounds with potential pharmacological activities. For example, the Buchwald–Hartwig amination process is a key reaction for synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of quinoline derivatives in chemical synthesis (H. Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points of quinoline derivatives, can be significantly varied. These properties are crucial for determining the suitability of these compounds for various applications, including their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (M. Ghate et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity and interaction with biological molecules, are of great interest. For instance, the ability of certain quinoline derivatives to interact with DNA through π-stacking and hydrogen-bonding interactions highlights their potential as bioactive molecules (H. Bonacorso et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYDWLATELVYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)quinoline-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)

![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)

![1-{6-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5616497.png)

![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)

![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)

![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)